
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
科学的研究の応用
Chemistry
In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is used as an intermediate in the preparation of more complex molecules. Its Boc-protected amine allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and peptides.
Medicine
In medicinal chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and as a precursor for various synthetic processes.
作用機序
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amine from unwanted reactions, allowing for selective deprotection and functionalization at specific stages of a synthetic pathway. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
®-3-Amino-2-(2-hydroxybenzyl)propanoic acid: Lacks the Boc protecting group.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Features a methoxy group instead of a hydroxyl group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the benzyl moiety. This combination allows for selective reactions and functionalizations that are not possible with similar compounds lacking these features.
特性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
(2R)-2-[(2-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-6-4-5-7-12(10)17/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
InChIキー |
PKOUTHAMVDTDRV-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


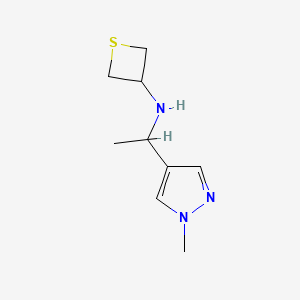
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
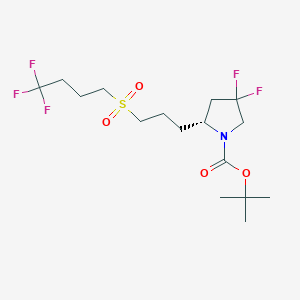
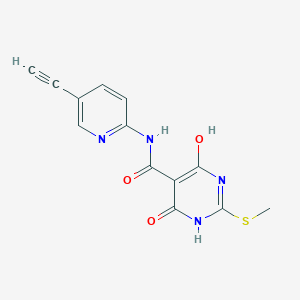
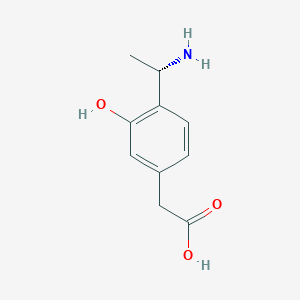
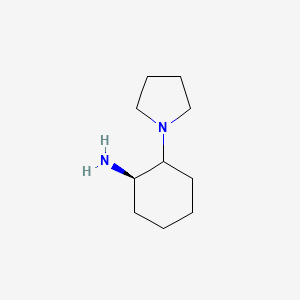
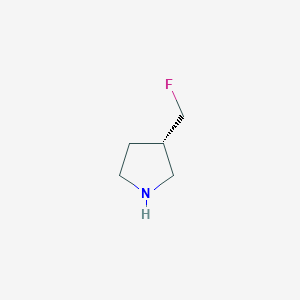

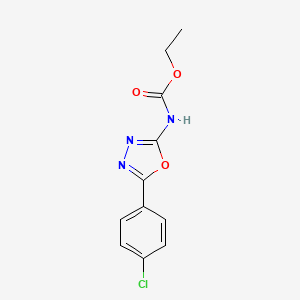
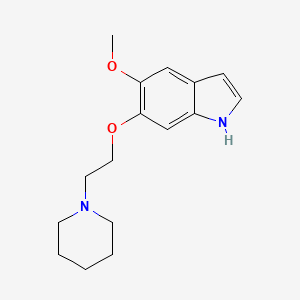
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
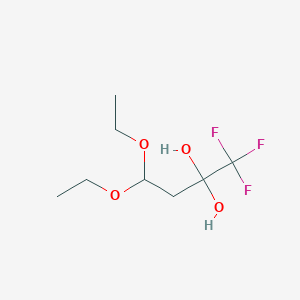
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)

